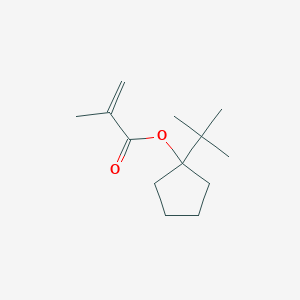
1-(tert-Butyl)cyclopentyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)cyclopentyl methacrylate is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. The compound is known for its stability and reactivity, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)cyclopentyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-(tert-butyl)cyclopentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)cyclopentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methacrylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-(tert-butyl)cyclopentanol.
Substitution: Various substituted methacrylate derivatives.
Scientific Research Applications
1-(tert-Butyl)cyclopentyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)cyclopentyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group is highly reactive, allowing it to participate in free radical polymerization reactions. The resulting polymers exhibit unique properties, such as high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methacrylate: Similar in structure but lacks the cyclopentyl group.
Cyclopentyl methacrylate: Similar but lacks the tert-butyl group.
Methyl methacrylate: A simpler methacrylate ester without the bulky tert-butyl and cyclopentyl groups.
Uniqueness
1-(tert-Butyl)cyclopentyl methacrylate is unique due to the presence of both the tert-butyl and cyclopentyl groups. These groups impart specific steric and electronic properties to the compound, enhancing its stability and reactivity compared to other methacrylate esters .
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1-tert-butylcyclopentyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-10(2)11(14)15-13(12(3,4)5)8-6-7-9-13/h1,6-9H2,2-5H3 |
InChI Key |
IEYLGELMIWOKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


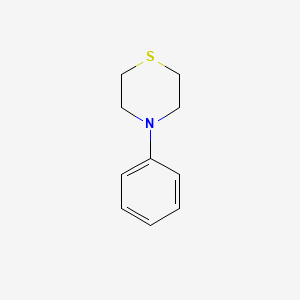
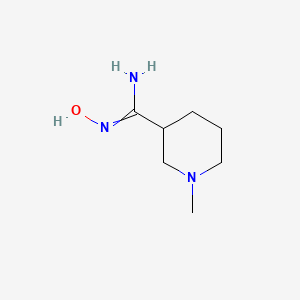
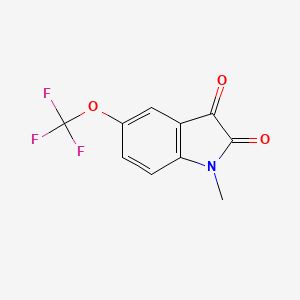

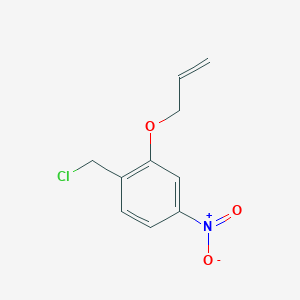
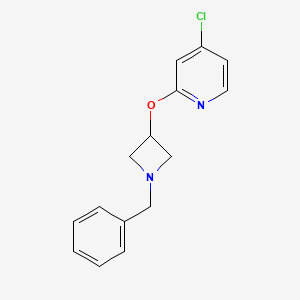
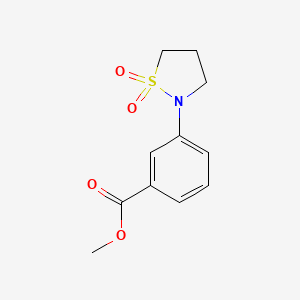
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721237.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11721250.png)
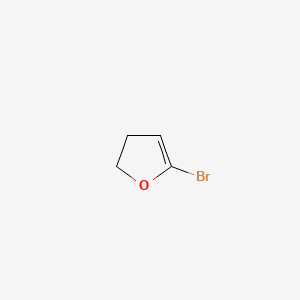
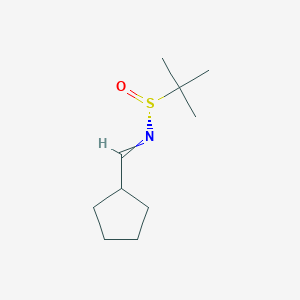
![Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B11721272.png)

